molecular formula C12H18FNO4 B12357446 (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B12357446
M. Wt: 259.27 g/mol
InChI Key: ZZOLHPFGDKIOCE-PEBLOWIWSA-N
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Description

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluorine atom, and the attachment of the isopropyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled conditions, such as low temperatures for reduction reactions and acidic or basic environments for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors. The bicyclic structure provides rigidity, allowing for precise interactions with these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • (3S,5S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Uniqueness

The presence of the fluorine atom in (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid distinguishes it from its analogs. Fluorine’s unique properties, such as high electronegativity and small atomic radius, contribute to the compound’s enhanced stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1

InChI Key

ZZOLHPFGDKIOCE-PEBLOWIWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Origin of Product

United States

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